molecular formula C16H18N2O2 B14689353 2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine CAS No. 35141-72-1

2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine

Cat. No.: B14689353
CAS No.: 35141-72-1
M. Wt: 270.33 g/mol
InChI Key: YQGMKIMQQOCLPX-UHFFFAOYSA-N
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Description

2,11-Dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine is a complex organic compound characterized by its unique benzoxazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the benzoxazine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazine ring allows for various substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and pH conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

2,11-Dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its potential antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential enzymes.

Comparison with Similar Compounds

Uniqueness: 2,11-Dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine stands out due to its benzoxazine ring structure, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and potential therapeutic agents.

Properties

CAS No.

35141-72-1

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine

InChI

InChI=1S/C16H18N2O2/c1-17-7-12-14(19-9-17)5-3-11-4-6-15-13(16(11)12)8-18(2)10-20-15/h3-6H,7-10H2,1-2H3

InChI Key

YQGMKIMQQOCLPX-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC3=C2C4=C(C=C3)OCN(C4)C)OC1

Origin of Product

United States

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